molecular formula C12H11Cl3N2O2 B3019305 2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride CAS No. 2411290-74-7

2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride

Cat. No.: B3019305
CAS No.: 2411290-74-7
M. Wt: 321.58
InChI Key: ZMJVXGMZEGJXHH-UHFFFAOYSA-N
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Description

2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride is an organic compound with the molecular formula C12H10Cl2N2O2. It is known for its unique chemical structure, which includes both chloro and hydroxyquinoline groups.

Preparation Methods

The synthesis of 2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride typically involves a series of organic reactions. The process begins with the preparation of the quinoline derivative, followed by chlorination and subsequent acetamide formation. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride involves its interaction with specific molecular targets. The hydroxyquinoline group is known to bind to metal ions, which can affect various biochemical pathways. Additionally, the chloro groups may participate in electrophilic reactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride include other chloroquinoline derivatives and acetamide compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The unique combination of chloro and hydroxyquinoline groups in this compound sets it apart from other related compounds .

Properties

IUPAC Name

2-chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2.ClH/c13-5-10(17)16-6-7-4-9(14)8-2-1-3-15-11(8)12(7)18;/h1-4,18H,5-6H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZHWULMBCYDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)CNC(=O)CCl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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